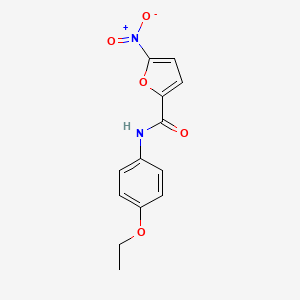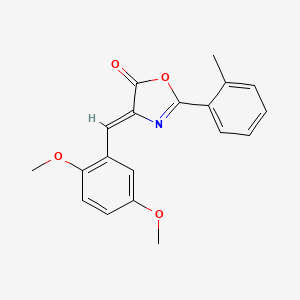![molecular formula C14H10BrCl2NO B11694705 (E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine is a chemical compound characterized by its unique structure, which includes bromobenzyl and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine typically involves the reaction of 3-bromobenzyl alcohol with 2,4-dichlorobenzaldehyde in the presence of a base to form the corresponding imine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Propriétés
Formule moléculaire |
C14H10BrCl2NO |
|---|---|
Poids moléculaire |
359.0 g/mol |
Nom IUPAC |
(E)-N-[(3-bromophenyl)methoxy]-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H10BrCl2NO/c15-12-3-1-2-10(6-12)9-19-18-8-11-4-5-13(16)7-14(11)17/h1-8H,9H2/b18-8+ |
Clé InChI |
NEHDNBPDYYWXJN-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)CO/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Br)CON=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11694628.png)


![N-(4-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11694650.png)
![(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694652.png)
![(3Z)-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11694666.png)
![Butyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11694669.png)
![(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694677.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694678.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11694681.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694713.png)
